

Long-term stability and proper storage of TAPSO buffer.

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Compound of Interest

N-(Tris(hydroxymethyl)methyl)-3Compound Name: amino-2-hydroxypropanesulfonic
acid

Cat. No.:

B1223088

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TAPSO Buffer: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of TAPSO buffer.

Frequently Asked Questions (FAQs)

Q1: What is TAPSO buffer and what is its useful pH range?

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer. It is one of the "Good's buffers," which are known for their compatibility with biological systems.[1] The useful pH range for TAPSO is 7.0 to 8.2, making it suitable for a variety of applications that require maintaining a stable pH in the physiological range.[2]

Q2: What are the recommended storage conditions for TAPSO buffer?

The proper storage of TAPSO buffer is crucial for maintaining its integrity and performance. Recommendations for both the solid powder and prepared solutions are summarized below.

Q3: How long can I store a prepared TAPSO buffer solution?



The stability of a prepared TAPSO buffer solution depends on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where it can be stable for up to 6 months.[3] For shorter-term storage, -20°C is suitable for up to 1 month.[3] It is important to protect the solution from light during storage.[3]

Q4: Can I autoclave TAPSO buffer?

While some simple buffers can be autoclaved, it is generally not recommended for complex zwitterionic buffers like TAPSO. High temperatures can lead to the degradation of the buffer components, potentially altering its pH and buffering capacity. A safer method for sterilization is to filter the buffer solution through a 0.22 µm filter.[3]

Q5: Does TAPSO buffer interact with metal ions?

Yes, TAPSO has been shown to have a strong interaction with several divalent metal ions, including Mg²⁺, Ca²⁺, Fe²⁺, Cu²⁺, and Pb²⁺. It has a weaker interaction with Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺.[2] This is an important consideration when working with enzymes or other biological molecules that have specific metal ion requirements for their activity.

Data Presentation

Table 1: Recommended Storage Conditions for TAPSO Buffer

Form	Storage Temperature	Shelf Life	Special Considerations
Solid Powder	Room Temperature	Years	Keep in a dry, tightly sealed container.
Stock Solution	-20°C	1 month	Protect from light.[3]
Stock Solution	-80°C	6 months	Protect from light.[3]

Table 2: Physicochemical Properties of TAPSO Buffer



Property	Value
CAS Number	68399-81-5
Molecular Formula	C7H17NO7S
Molecular Weight	259.28 g/mol
Useful pH Range	7.0 - 8.2[2]
pKa (25°C)	7.6

Troubleshooting Guides

Issue 1: Unexpected pH shift in the prepared TAPSO buffer.

- Possible Cause 1: Improper Storage. Storing the buffer solution at room temperature for extended periods can lead to microbial growth or chemical degradation, causing a pH shift.
 - Solution: Always store stock solutions at -20°C or -80°C and working solutions at 4°C for short-term use.[3] Before use, allow the buffer to reach the experimental temperature and recalibrate the pH if necessary.
- Possible Cause 2: CO₂ Absorption. Exposure of the buffer to air can lead to the absorption of atmospheric carbon dioxide, which can lower the pH of the solution.
 - Solution: Keep buffer containers tightly sealed when not in use. For critical applications, consider degassing the water used to prepare the buffer.

Issue 2: Precipitation observed in the buffer during storage or experiments.

- Possible Cause 1: Interaction with Metal Ions. TAPSO can form complexes with certain metal ions, which may lead to precipitation, especially at high concentrations.
 - Solution: If your experimental system contains high concentrations of divalent cations, consider using a buffer with lower metal-binding affinity. If TAPSO is required, you may need to determine the solubility limits in your specific system.



- Possible Cause 2: Temperature Effects. The solubility of buffer components can be temperature-dependent. A buffer prepared at room temperature may show precipitation when stored at 4°C.
 - Solution: Ensure all components are fully dissolved at the temperature at which the buffer will be used and stored. If precipitation occurs upon cooling, gently warm the solution to redissolve the precipitate before use, and ensure it is fully dissolved.

Issue 3: Inconsistent results in enzymatic assays.

- Possible Cause 1: Buffer Interference. Components of the TAPSO buffer may be interacting
 with the enzyme or substrate, affecting the reaction kinetics.
 - Solution: Run a control experiment with a different buffer system to determine if the issue is specific to TAPSO. Given TAPSO's interaction with metal ions, pay close attention to enzymes that require specific metal cofactors.
- Possible Cause 2: Buffer Degradation. If the buffer has been stored improperly or for too long, its degradation products could be inhibiting the enzyme.
 - Solution: Prepare fresh buffer from solid stock and compare the results. Always use highpurity water and reagents to prepare buffers.

Experimental Protocols

Protocol 1: Preparation of 1 M TAPSO Stock Solution

- Materials:
 - TAPSO powder (MW: 259.28 g/mol)
 - High-purity, deionized water
 - Calibrated pH meter
 - Stir plate and stir bar
 - Volumetric flask



- 0.22 μm sterile filter unit
- Procedure:
 - 1. Weigh out 259.28 g of TAPSO powder for 1 L of 1 M stock solution.
 - 2. Add the powder to a beaker containing approximately 800 mL of deionized water.
 - 3. Place the beaker on a stir plate and stir until the powder is completely dissolved.
 - 4. Carefully adjust the pH to the desired value (e.g., 7.6) using a concentrated solution of NaOH or HCl. Add the acid or base dropwise while monitoring the pH with a calibrated pH meter.
 - 5. Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
 - 6. Bring the final volume to 1 L with deionized water.
 - 7. For sterile applications, filter the solution through a 0.22 µm sterile filter.
 - 8. Aliquot the stock solution into appropriate volumes and store at -20°C or -80°C.

Protocol 2: Monitoring the Long-Term Stability of TAPSO Buffer

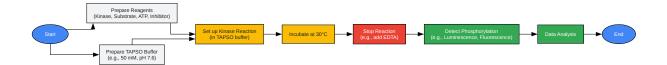
- Objective: To assess the change in pH and appearance of a TAPSO buffer solution over time under different storage conditions.
- Materials:
 - Prepared TAPSO buffer solution (e.g., 50 mM, pH 7.6)
 - Calibrated pH meter with a temperature probe
 - Sterile, sealed storage tubes
 - Incubators or water baths set to desired storage temperatures (e.g., 4°C, 25°C)
 - UV-Vis spectrophotometer



• Procedure:

- 1. Prepare a fresh batch of TAPSO buffer and record the initial pH at a defined temperature (e.g., 25°C).
- 2. Visually inspect the solution for any precipitation or color change and record observations.
- 3. Measure the initial absorbance spectrum of the buffer from 220 nm to 400 nm using a UV-Vis spectrophotometer to serve as a baseline.
- 4. Aliquot the buffer into multiple sterile, sealed tubes for each storage condition to be tested.
- 5. Store the tubes at the different temperatures.
- 6. At regular intervals (e.g., weekly for 4°C and 25°C; monthly for -20°C), remove one aliquot from each storage condition.
- 7. Allow the aliquot to equilibrate to the measurement temperature (e.g., 25°C).
- 8. Measure and record the pH.
- 9. Visually inspect for any changes and record observations.
- 10. Measure the UV-Vis spectrum and compare it to the baseline.
- 11. Plot the pH change and any significant changes in absorbance over time for each storage condition.

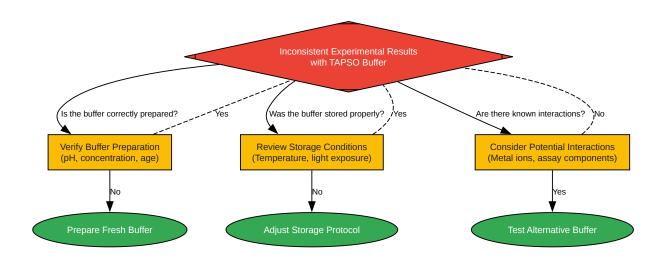
Mandatory Visualizations





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Caption: Workflow for an in vitro kinase inhibition assay using TAPSO buffer.



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Caption: Logical workflow for troubleshooting issues with TAPSO buffer.

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